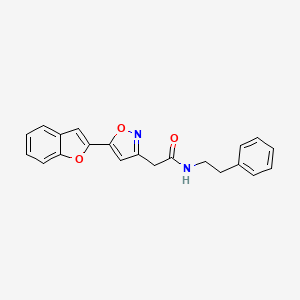

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

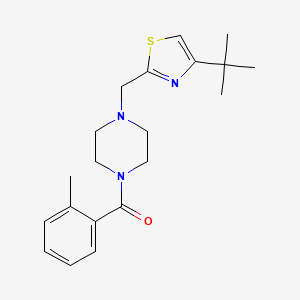

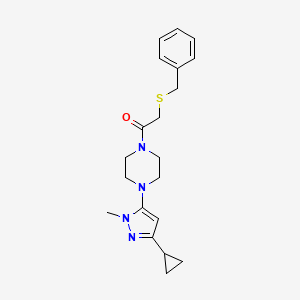

The compound 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-N-phenethylacetamide is a complex organic molecule that features a benzofuran moiety linked to an isoxazole ring, which is further connected to an acetamide group with a phenethyl substituent. This structure suggests potential pharmacological activities, as both benzofuran and isoxazole rings are present in various bioactive compounds.

Synthesis Analysis

The synthesis of related 2-benzofuran-2-ylacetamides has been reported using a cascade reaction approach. This method involves a sequential Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization. Starting from 1-(2-allyloxyaryl)-2-yn-1-ols, amines, and CO, the process utilizes catalytic amounts of PdI2, PPh3, and KI. The first cycle generates a free phenol, which then undergoes the second cycle to form the final heterocyclic acetamide product .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, has been established using various spectroscopic techniques, including high-resolution mass spectrometry, 1H and 13C NMR, IR spectroscopy, and mass spectrometry. These techniques are crucial for confirming the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-2-ylacetamides are characterized by the formation of key intermediates and the use of palladium catalysis. The cascade reactions allow for the efficient formation of the desired products, indicating that similar methodologies could be applied to synthesize the compound of interest .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, these properties include solubility in various solvents, melting points, and stability, which are important for the practical application and handling of the compound. The spectroscopic data obtained during structural analysis also contribute to understanding the compound's physical properties .

Applications De Recherche Scientifique

Cascade Reactions and Synthesis

A notable application involves the use of benzofuran derivatives in cascade reactions for synthesizing complex molecules. For example, a study detailed a new synthesis method for 2-benzofuran-2-ylacetamides, starting from 1-(2-allyloxyaryl)-2-yn-1-ols, amines, and CO, in the presence of Pd catalysts. This process is grounded in "sequential homobimetallic catalysis," highlighting the synthetic versatility of benzofuran derivatives in constructing heterocyclic compounds (Gabriele et al., 2007).

Antimicrobial Screening

Benzofuran moieties have been integrated into various compounds showing potential antimicrobial properties. For instance, some novel series of 2-azetidinone derivatives with quinoline, pyrazole, and benzofuran moieties were synthesized and exhibited excellent yields. These compounds were subjected to in vitro antibacterial activity screening against pathogens like S. aureus and E. coli, indicating the role of benzofuran derivatives in developing new antimicrobial agents (Idrees et al., 2020).

Analgesic and Anti-inflammatory Activities

Another research avenue is exploring benzofuran derivatives for their potential analgesic and anti-inflammatory properties. A study synthesized a series of benzofuran pyrazole heterocycles, assessing their analgesic and anti-inflammatory activities. Preliminary screenings indicated that some compounds exhibited significant activity, underscoring the therapeutic potential of benzofuran derivatives in pain and inflammation management (Kenchappa & Bodke, 2020).

Coordination Polymers

Benzofuran derivatives also find applications in the synthesis of coordination polymers. A study reported the synthesis of 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid adducts with Cu(II), leading to one-dimensional coordination polymers. These compounds highlight the structural diversity achievable with benzofuran derivatives and their potential in materials science (Patra & Goldberg, 2013).

Propriétés

IUPAC Name |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-21(22-11-10-15-6-2-1-3-7-15)14-17-13-20(26-23-17)19-12-16-8-4-5-9-18(16)25-19/h1-9,12-13H,10-11,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGYUQNZKNFIFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2538209.png)

![N-(2-carbamoylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2538210.png)

![4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2538211.png)

![11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2538215.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)